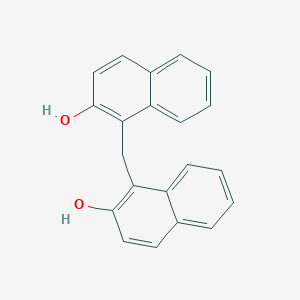
Squoxin
Vue d'ensemble
Description
Squoxin, known chemically as 1,1'-methylenedi-2-naphthol, is a specific toxin that has been studied for its potential use in controlling squawfish populations. Squawfish are known predators of salmon and steelhead migrants, and the use of squoxin as a pesticide has been investigated to mitigate their impact on these valuable fish species. The compound has been found to be 100% lethal to squawfish at concentrations as low as 10 parts per billion (ppB) when exposed for at least 2 hours. The recommended field application concentration is 100 ppB for a duration of 12 hours, which is significantly lower than the lethal concentration for the least tolerant salmonid species. Squoxin is excreted primarily via the bile in aquatic biota and mammals and shows little tendency to bioaccumulate in animal tissues .
Synthesis Analysis
Squoxin's synthesis has not been directly detailed in the provided papers. However, squaramides, which are structurally related to squoxin due to their four-membered ring systems derived from squaric acid, can be synthesized under mild or aqueous conditions. These methods could potentially be adapted for the synthesis of squoxin, considering the structural similarities and the potential for bioconjugation that squaramides exhibit .
Molecular Structure Analysis
The molecular structure of squoxin, while not explicitly described in the provided papers, can be inferred to contain a four-membered ring system based on its nomenclature and relation to squaric acid derivatives. Squaramides, which are related compounds, are known for their ability to form up to four hydrogen bonds and undergo aromatic switching, which increases their aromaticity. These structural features contribute to their reactivity and biological activity, which may also be relevant to squoxin's efficacy as a toxin .
Chemical Reactions Analysis
The chemical reactions involving squoxin have not been elaborated upon in the provided papers. However, the synthesis and reactivity of related compounds, such as squaramides, suggest that squoxin could participate in hydrogen bonding and aromatic switching. These reactions are significant in the context of bioconjugation and supramolecular chemistry, which could be relevant for the biological activity of squoxin .
Physical and Chemical Properties Analysis
The physical and chemical properties of squoxin are not directly discussed in the provided papers. However, the report on squoxin's use as a pesticide indicates that it is effective at very low concentrations and does not tend to accumulate in animal tissues, suggesting that it has specific physical and chemical properties that facilitate its role as a toxin without leading to significant environmental accumulation .
Relevant Case Studies
A case study involving squoxin's potential use as a pesticide for squawfish control is detailed in one of the papers. The study outlines the requirements and data deficiencies for registering squoxin as a pesticide, including the need for additional testing on residues, aquatic metabolism, mutagenicity, and toxicity to various organisms. The report also provides an economic analysis, suggesting that the use of squoxin for squawfish control could result in significant savings for the commercial and sports fishing industries due to the reduction in predation on salmon and steelhead populations .
Applications De Recherche Scientifique
Specific Scientific Field
This application falls under the field of Fish Toxicology .
Summary of the Application
Squoxin (1,1’-Methylendi-2-napthol) was tested in laboratory and field bioassays to evaluate its biological activity to various species of fish .
Methods of Application or Experimental Procedures
The compound was tested under various conditions of water quality and temperature .
Results or Outcomes
Squoxin was found to be toxic to all species tested. It was most effective from greatest to least to mountain sucker, reside shiner, Utah chub, cutthroat trout, and rainbow trout and carp . The toxicity of squoxin was affected more by water temperature than by different water hardnesses or pH .
2. Application in Aquatic Invertebrate Toxicology
Specific Scientific Field
This application falls under the field of Aquatic Invertebrate Toxicology .
Summary of the Application
Squoxin, 1,1’-methylenedi-2-naphthol, is a pesticide developed to eradicate the northern squawfish, Ptychocheilus oregonensis. Investigations concerning the acute toxicity of the pesticide to aquatic invertebrates and an assessment of its fate in aquatic ecosystems are reported .
Methods of Application or Experimental Procedures
The degradation of Squoxin was monitored in surface waters of diverse origin. Degradation was most severe in water having a high pH and high alkalinity .
Results or Outcomes
Squoxin was found to be much less toxic to aquatic invertebrates than it was to squawfish. It was proposed that the toxicity of squoxin to aquatic invertebrates is inversely proportional to their adaptations to habitats having low levels of oxygen availability .
3. Selective Control of Fish Species
Specific Scientific Field
This application falls under the field of Fisheries Management .
Summary of the Application
Squoxin has been used for the selective control of certain fish species in specific waters . The compound was tested on various species including rainbow trout, cutthroat trout, Utah chub, carp, reside shiner, and mountain sucker .
Methods of Application or Experimental Procedures
The compound was tested under various conditions of water quality and temperature . The selection of time and place precedes toxicant use .
Results or Outcomes
Squoxin was found to be toxic to all species tested, but it was most effective from greatest to least to mountain sucker, reside shiner, Utah chub, cutthroat trout, and rainbow trout and carp . The toxicity of squoxin was affected more by water temperature than by different water hardnesses or pH .
4. Pesticide for Squawfish Control
Specific Scientific Field
This application falls under the field of Pest Management .
Summary of the Application
Squoxin is a specific toxin for squawfish, a predator on downstream migrant salmon and steelhead . This report addresses the requirements and deficiencies in data necessary for squoxin registration as a pesticide .
Methods of Application or Experimental Procedures
The recommended rate for field application is 100 ppB for 12 hours .
Results or Outcomes
Squoxin is 100% lethal to squawfish at concentrations as low as 10 ppB for at least 2 hours . At 100 ppB, the maximum LC/sub 0/ for the least squoxin tolerant salmonids is 7 to 17 times greater than the minimum LC/sub 100/ for northern squawfish .
5. Selective Control of Sea Lamprey
Specific Scientific Field
This application falls under the field of Fisheries Management .
Summary of the Application
The efficacy of Squoxin for selective control of Utah chub in trout waters was found to be similar to the selective control of the sea lamprey (Petromyzon marinus) with 3-trifluoromethyl-4-nitophenol (TFM) in which selection of time and place precedes toxicant use .
Methods of Application or Experimental Procedures
The compound was tested under various conditions of water quality and temperature . The selection of time and place precedes toxicant use .
Results or Outcomes
The toxicity of squoxin was affected more by water temperature than by different water hardnesses or pH . The cumulative effects of various biological, chemical, and physical factors in field tests significantly reduced the toxicity of squoxin to fish .
6. Impact on Aquatic Invertebrates
Specific Scientific Field
This application falls under the field of Aquatic Invertebrate Toxicology .
Summary of the Application
Squoxin was found to be much less toxic to aquatic invertebrates than it was to squawfish . It was proposed that the toxicity of squoxin to aquatic invertebrates is inversely proportional to their adaptations to habitats having low levels of oxygen availability .
Methods of Application or Experimental Procedures
The degradation of Squoxin was monitored in surface waters of diverse origin. Degradation was most severe in water having a high pH and high alkalinity .
Results or Outcomes
The most sensitive invertebrate species tested was the blackfly larva, Simulium canadense, which is distributed in streams having high current velocity and abundant dissolved oxygen . These larvae exhibit an LC50 value of 60 ug/l in 48 hours .
Propriétés
IUPAC Name |
1-[(2-hydroxynaphthalen-1-yl)methyl]naphthalen-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16O2/c22-20-11-9-14-5-1-3-7-16(14)18(20)13-19-17-8-4-2-6-15(17)10-12-21(19)23/h1-12,22-23H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPANWZBSGMDWON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2CC3=C(C=CC4=CC=CC=C43)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8074447 | |
| Record name | 1,1-Methylenedi-2-naphthol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8074447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1'-Methylenedi-2-naphthol | |
CAS RN |
1096-84-0 | |
| Record name | 1,1′-Methylenebis[2-naphthalenol] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1096-84-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1'-Methylenedi-2-naphthol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001096840 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1096-84-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402620 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1096-84-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5992 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,1-Methylenedi-2-naphthol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8074447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1'-methylenebis(2-naphthol) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.860 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SQUOXIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WSE97K4L90 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1,4-Dioxaspiro[4.5]dec-6-ene](/img/structure/B89994.png)
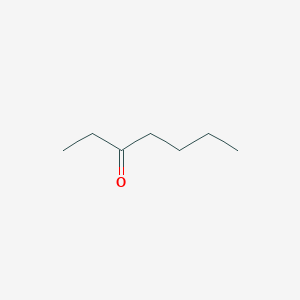
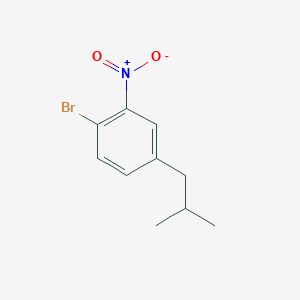
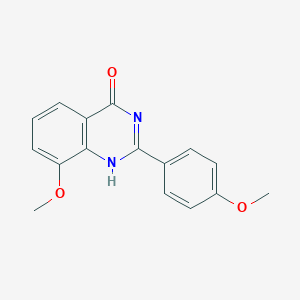
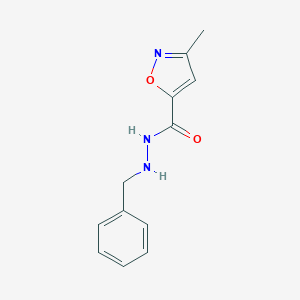

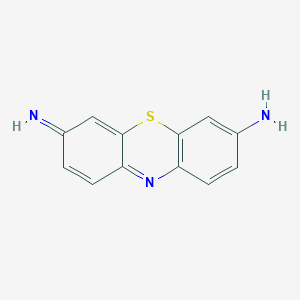
![Ethanesulfonic acid, 2-[methyl(1-oxooctadecyl)amino]-, sodium salt](/img/structure/B90075.png)
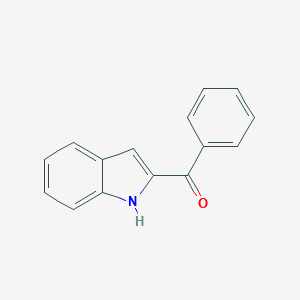

![2-[cis-2,6-Dimethyl-4-morpholinyl]propanoic acid](/img/structure/B90099.png)
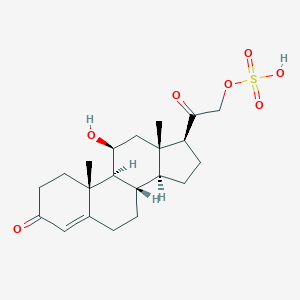
![tert-Butyl 1,9-diazaspiro[5.5]undecane-1-carboxylate hydrochloride](/img/structure/B90111.png)